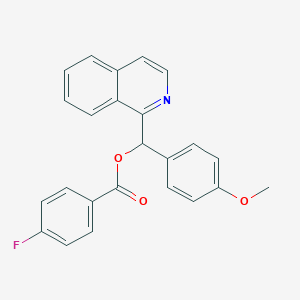

Isoquinolin-1-yl(4-methoxyphenyl)methyl 4-fluorobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis pathway for Isoquinolin-1-yl(4-methoxyphenyl)methyl 4-fluorobenzoate involves the reaction of Isoquinoline with 4-methoxybenzyl chloride to form Isoquinolin-1-yl(4-methoxyphenyl)methyl chloride, which is then reacted with benzoic acid in the presence of a base to form the final product. The starting materials include Isoquinoline, 4-methoxybenzyl chloride, benzoic acid, and a base (e.g., sodium hydroxide).

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using X-ray diffraction . This technique provides detailed information about the arrangement of atoms within the molecule and can help to confirm the structure of the compound .

Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can react with arynes and 4,5-disubstituted oxazoles through a tandem Diels–Alder reaction/dehydrogenation–aromatization/tautamerization process to produce 4-amino isoquinolin-1(2H)-ones .

Aplicaciones Científicas De Investigación

Synthesis and Transformations

- A study by Aleksanyan and Hambardzumyan (2013) described the synthesis of new quinoline derivatives through reactions of 2-chloro-4-methylquinolines with aminobenzoic acids, highlighting the potential of these compounds in biochemistry and medicine for studying biological systems. Their research demonstrates the relevance of quinoline derivatives as fluorophores and potential antioxidants and radioprotectors, which can be applied in the development of new sensitive and selective compounds for various biochemical and medicinal purposes (Aleksanyan & Hambardzumyan, 2013).

Photophysical and Electrochemical Properties

- Nagarajan et al. (2014) synthesized a series of highly fluorescent, isoquinoline π-conjugated imidazole derivatives and discussed their photophysical, electrochemical, and thermal properties. This research indicates the potential of these compounds for applications in organic light-emitting diodes (OLEDs) and highlights their ability to achieve "pure" white light emission, useful in lighting and display technologies (Nagarajan et al., 2014).

Antitubulin Activity and Anticancer Potential

- Soussi et al. (2015) investigated a series of novel isocombretaquinazolines for their cytotoxicity against various human cancer cell lines and their ability to inhibit tubulin polymerization. These compounds were found to exhibit nanomolar-level cytotoxicity and effectively arrest cancer cells in the G2/M cell-cycle phase, demonstrating a promising avenue for the development of new antitubulin agents (Soussi et al., 2015).

Photocatalytic Synthesis and Luminescent Properties

- Wang et al. (2021) described a visible-light-driven photoredox reaction to efficiently access 5,6-dihydroimidazo[2,1-a]isoquinolines, which exhibit strong photoluminescence. This finding opens up potential applications in the fabrication of blue OLED devices, indicating the importance of these compounds in the development of new materials for optoelectronic applications (Wang et al., 2021).

Propiedades

IUPAC Name |

[isoquinolin-1-yl-(4-methoxyphenyl)methyl] 4-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FNO3/c1-28-20-12-8-17(9-13-20)23(29-24(27)18-6-10-19(25)11-7-18)22-21-5-3-2-4-16(21)14-15-26-22/h2-15,23H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVZNEBFFBOXCCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=NC=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N,1,2-trimethylimidazole-4-sulfonamide](/img/structure/B2667785.png)

![5-((2-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2667787.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-chlorobenzyl)oxalamide](/img/structure/B2667789.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-4-methyl-1H-imidazole-5-carboxylic acid](/img/structure/B2667796.png)

![2-methoxyethyl 6-(3-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2667801.png)

![[3-(Trifluoromethyl)oxanthren-1-yl]amine](/img/structure/B2667802.png)